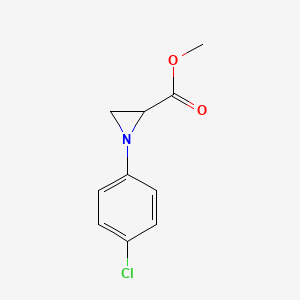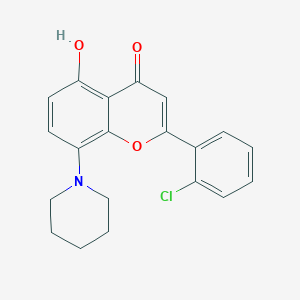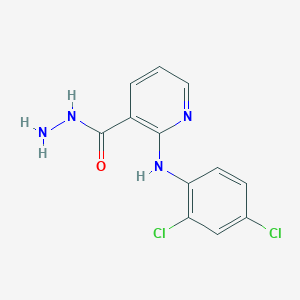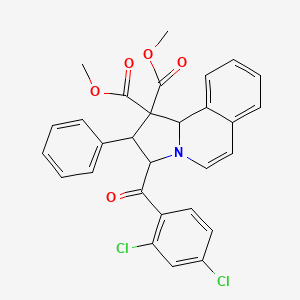
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence of amino acids in this compound suggests it may have unique properties and interactions within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is produced by genetically engineered microorganisms, which can be more cost-effective for large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Wissenschaftliche Forschungsanwendungen
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring therapeutic potentials, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Developing peptide-based materials or drugs.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The peptide’s structure allows it to interact with various biological pathways, potentially influencing cellular processes like signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Known for its neuroprotective properties.
L-prolyl-L-tyrosine: Studied for its role in enhancing ATP availability in cells.
Glycyl-L-tyrosine: Used in bioprocess optimization for recombinant protein production.
Uniqueness
Glycyl-L-prolyl-L-tyrosyl-L-alanyl-L-prolyl-L-alanylglycyl-L-histidine is unique due to its specific sequence, which may confer distinct biological activities and interactions. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
915717-10-1 |
|---|---|
Molekularformel |
C35H48N10O10 |
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H48N10O10/c1-19(30(49)38-17-28(47)42-25(35(54)55)14-22-16-37-18-39-22)40-32(51)27-6-4-12-45(27)34(53)20(2)41-31(50)24(13-21-7-9-23(46)10-8-21)43-33(52)26-5-3-11-44(26)29(48)15-36/h7-10,16,18-20,24-27,46H,3-6,11-15,17,36H2,1-2H3,(H,37,39)(H,38,49)(H,40,51)(H,41,50)(H,42,47)(H,43,52)(H,54,55)/t19-,20-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
VDVSDLWDHYTPDC-OHZUUNIUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CN |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)






![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)


